molecular formula C13H14N2O2 B1328012 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde CAS No. 1015844-31-1

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Cat. No.: B1328012
CAS No.: 1015844-31-1
M. Wt: 230.26 g/mol
InChI Key: MQPRPDTZJJMUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a chemical compound supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use. This benzaldehyde derivative is a valuable synthetic intermediate in organic and medicinal chemistry research. The structure incorporates both a pyrazole ring and an aldehyde functional group, which are versatile motifs in chemical synthesis. The aldehyde group is highly reactive and serves as a key site for further chemical transformations, such as condensations to form imines or hydrazones, or as a precursor for reduction to alcohols or oxidation to carboxylic acids. The presence of the pyrazole ring, a privileged scaffold in drug discovery, makes this compound of particular interest for the synthesis of novel heterocyclic compounds. Researchers can utilize this reagent in the development of potential pharmacologically active molecules, given that pyrazole derivatives are known to exhibit a wide range of biological activities. Similarly, the ethoxy group can influence the compound's electronic properties and solubility, adding another dimension to its utility in material science and supramolecular chemistry research. This product is sold as-is, and the buyer assumes responsibility for confirming its identity and purity.

Properties

IUPAC Name

4-ethoxy-3-(pyrazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13-5-4-11(10-16)8-12(13)9-15-7-3-6-14-15/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPRPDTZJJMUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, a valuable heterocyclic building block for drug discovery and materials science. We present a robust and efficient two-step synthetic pathway commencing from readily available starting materials. The core of this strategy involves the initial preparation of a key benzylic halide intermediate, 4-ethoxy-3-(chloromethyl)benzaldehyde, followed by a nucleophilic substitution via N-alkylation with pyrazole. This guide offers detailed, step-by-step experimental protocols, discusses the critical mechanistic considerations behind procedural choices, and provides expected analytical data. The content is designed for researchers, medicinal chemists, and process development scientists, emphasizing safety, reproducibility, and scientific integrity.

Introduction

The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] It is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.[1][2] The structural versatility of pyrazoles has led to their incorporation into a wide array of FDA-approved drugs, including the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant, highlighting their profound therapeutic relevance.[1][3] The development of novel synthetic routes to functionalized pyrazole derivatives remains a high-priority area for the discovery of new chemical entities.[2][3][4]

Target Molecule: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

The target compound, 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, is a bifunctional molecule of significant interest. It combines the pharmacologically relevant pyrazole moiety with a versatile benzaldehyde functional group. The aldehyde can serve as a synthetic handle for a multitude of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, making this compound an ideal intermediate for library synthesis and the construction of more complex molecular architectures.[5][6]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyrazole ring and the benzylic methylene bridge. This approach identifies pyrazole and a suitable electrophile, 4-ethoxy-3-(halomethyl)benzaldehyde, as the immediate precursors.

Our forward-synthesis strategy is therefore a two-stage process:

  • Synthesis of the Key Electrophilic Intermediate: Preparation of 4-ethoxy-3-(chloromethyl)benzaldehyde from 4-hydroxy-3-methylbenzaldehyde. This involves a sequential ethylation of the phenolic hydroxyl group followed by a free-radical chlorination of the benzylic methyl group.

  • Final N-Alkylation Step: Coupling of the chloromethyl intermediate with pyrazole using a suitable base to furnish the final product. This N-alkylation is a well-established method for modifying the pyrazole core.[7][8]

This strategy was selected for its high degree of convergence, the use of cost-effective starting materials, and the implementation of reliable and scalable reaction classes.

Synthesis of Key Intermediate: 4-Ethoxy-3-(chloromethyl)benzaldehyde

This stage is divided into two distinct reactions: Williamson ether synthesis to install the ethoxy group, followed by a selective benzylic chlorination.

Protocol I: Synthesis of 4-Ethoxy-3-methylbenzaldehyde

Causality and Experimental Rationale: This step employs a standard Williamson ether synthesis. Anhydrous potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde. Acetone is an excellent solvent for this SN2 reaction, as it readily dissolves the organic starting material and has a convenient boiling point for reflux conditions, while the inorganic base remains partially insoluble. Iodoethane is chosen as the ethylating agent due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds, ensuring an efficient reaction.

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methylbenzaldehyde (13.6 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 250 mL of acetone.

  • Stir the suspension vigorously and add iodoethane (12.1 mL, 150 mmol) dropwise.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M NaOH (aq) (2 x 50 mL) to remove any unreacted starting material, water (1 x 50 mL), and saturated brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-ethoxy-3-methylbenzaldehyde as a pale yellow oil or low-melting solid. The product is often of sufficient purity (>95%) to proceed to the next step without further purification.

Protocol II: Synthesis of 4-Ethoxy-3-(chloromethyl)benzaldehyde

Causality and Experimental Rationale: This reaction is a free-radical halogenation at the benzylic position, which is activated by the adjacent aromatic ring. N-Chlorosuccinimide (NCS) is used as the source of chlorine radicals. The reaction is initiated by a radical initiator, benzoyl peroxide, which decomposes upon heating to form phenyl radicals that subsequently abstract a hydrogen atom from the benzylic methyl group. Carbon tetrachloride (CCl₄) is a traditional solvent for such reactions due to its inertness, though safer alternatives like chlorobenzene may be considered. Caution: CCl₄ is a known carcinogen and environmentally hazardous; handle with extreme care in a well-ventilated fume hood.

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and nitrogen inlet, dissolve 4-ethoxy-3-methylbenzaldehyde (8.2 g, 50 mmol) in 100 mL of carbon tetrachloride.

  • Add N-Chlorosuccinimide (NCS) (7.3 g, 55 mmol) and benzoyl peroxide (0.24 g, 1 mmol, 2 mol%).

  • Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 4-6 hours. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet.

  • After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and carefully remove the solvent under reduced pressure. Avoid high temperatures to prevent product degradation.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to afford pure 4-ethoxy-3-(chloromethyl)benzaldehyde.

Final Product Synthesis: N-Alkylation of Pyrazole

Mechanistic Considerations and Reagent Selection

The final step is the N-alkylation of pyrazole with the synthesized electrophile.[9] Pyrazole is weakly acidic (pKa ≈ 14.5) and requires a base for deprotonation to form the nucleophilic pyrazolate anion. We recommend sodium hydride (NaH), a strong, non-nucleophilic, and irreversible base.[9] The use of NaH in an aprotic polar solvent like N,N-Dimethylformamide (DMF) ensures complete and rapid formation of the anion, driving the SN2 reaction to completion. This method is generally superior to using weaker bases like K₂CO₃, which can result in slower reactions and equilibrium mixtures.

Detailed Experimental Protocol

Step-by-Step Methodology:

  • Caution: Sodium hydride (NaH) is highly reactive with water and flammable. Handle under an inert atmosphere (N₂ or Ar).

  • To a dry 250 mL three-neck flask under a nitrogen atmosphere, add a 60% dispersion of NaH in mineral oil (2.0 g, 50 mmol).

  • Wash the NaH with dry hexane (3 x 15 mL) to remove the mineral oil. Carefully decant the hexane washings via cannula.

  • Add 80 mL of anhydrous DMF to the flask and cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve pyrazole (3.1 g, 45 mmol) in 20 mL of anhydrous DMF.

  • Add the pyrazole solution dropwise to the stirred NaH suspension at 0°C. Stir for 30 minutes at this temperature to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Dissolve 4-ethoxy-3-(chloromethyl)benzaldehyde (9.0 g, 45 mmol) in 20 mL of anhydrous DMF and add it dropwise to the pyrazolate solution at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate and 100 mL of water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Combine all organic layers and wash with water (3 x 100 mL) to remove DMF, followed by saturated brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexane) to yield 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde as a white or off-white solid.

Process Summary and Visualization

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow SM 4-Hydroxy-3-methylbenzaldehyde INT1 4-Ethoxy-3-methylbenzaldehyde SM->INT1 1. Iodoethane, K2CO3 2. Acetone, Reflux INT2 4-Ethoxy-3-(chloromethyl)benzaldehyde INT1->INT2 1. NCS, Benzoyl Peroxide 2. CCl4, Reflux FP 4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde INT2->FP Pyrazole Pyrazole Pyrazole->FP 1. NaH, DMF, 0°C 2. Warm to RT

Caption: Synthetic route for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Quantitative Data Summary

The following table provides a summary of reagents and typical yields for each step of the synthesis, based on a 50 mmol scale for the initial reaction.

StepStarting MaterialReagent(s)Molar Eq. (Reagent)SolventTemp. (°C)Time (h)Typical Yield (%)
I 4-Hydroxy-3-methylbenzaldehydeIodoethane, K₂CO₃1.5, 1.5Acetone5612-1690-95%
II 4-Ethoxy-3-methylbenzaldehydeNCS, Benzoyl Peroxide1.1, 0.02CCl₄774-675-85%
III 4-Ethoxy-3-(chloromethyl)benzaldehydePyrazole, NaH1.0, 1.1DMF0 to 2518-2480-90%

Conclusion

This guide details a reliable and high-yielding synthetic route to 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. By breaking the synthesis into two manageable stages—the preparation of a key chloromethyl intermediate and its subsequent coupling with pyrazole—this methodology provides a clear and reproducible path for obtaining this valuable chemical building block. The protocols have been presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate the procedure but also to adapt it for the synthesis of analogous compounds.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]

  • Kumar, V., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Verma, A., et al. (2018). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Patole, S. S. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

  • Imperial College London. (n.d.). Alkylation of pyrazolones / Introduction. Available at: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Google Patents. (1998). US5705656A - N-alkylation method of pyrazole.
  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Available at: [Link]

  • MDPI. (2002). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. Available at: [Link]

  • NIH - PMC. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Available at: [Link]

Sources

Spectroscopic data for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other bioactive heterocyclic compounds.

Part 1: Executive Summary & Synthetic Context

Molecule: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde Molecular Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.27 g/mol CAS Registry Number: (Derivative of 10031-82-0 precursor)

Synthetic Origin: Understanding the synthesis is crucial for interpreting spectral impurities (e.g., residual solvent, unreacted pyrazole). This molecule is typically synthesized via nucleophilic substitution (Sɴ2) of 3-(chloromethyl)-4-ethoxybenzaldehyde with 1H-pyrazole in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in an aprotic polar solvent like DMF or Acetonitrile.

Synthesis Workflow Diagram

SynthesisPath Start1 3-(Chloromethyl)- 4-ethoxybenzaldehyde (Electrophile) Product 4-ethoxy-3-(1H-pyrazol- 1-ylmethyl)benzaldehyde Start1->Product S_N2 Alkylation Start2 1H-Pyrazole (Nucleophile) Start2->Product Reagent Base: K2CO3 Solvent: DMF/CH3CN Temp: 60-80°C Reagent->Product Impurity Regioisomer (Minor) (N2-alkylation) Product->Impurity Possible Isomer

Figure 1: Synthetic pathway for the target molecule via nucleophilic substitution.

Part 2: Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for this structure, derived from standard chemical shift principles for benzaldehyde derivatives and N-alkylated pyrazoles.

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃, δ ppm) Frequency: 400 MHz / 500 MHz

Position / GroupShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
Aldehyde (-CHO) 9.88 Singlet (s)1H-Characteristic deshielded aldehyde proton.
Ar-H (C-2) 7.82 Doublet (d)1HJ ≈ 2.0Ortho to CHO, meta to OEt. Deshielded by C=O and ring current.
Ar-H (C-6) 7.78 Doublet of Doublets (dd)1HJ ≈ 8.5, 2.0Ortho to CHO. Coupling with H-5 (ortho) and H-2 (meta).
Pyrazole-H (C-3'/5') 7.55 Doublet (d)1HJ ≈ 1.8Adjacent to Nitrogen; deshielded heteroaromatic.
Pyrazole-H (C-5'/3') 7.42 Doublet (d)1HJ ≈ 2.2Adjacent to Nitrogen; distinct from C-3 due to asymmetry.
Ar-H (C-5) 6.98 Doublet (d)1HJ ≈ 8.5Ortho to OEt (electron-donating group causes shielding).
Pyrazole-H (C-4') 6.28 Triplet/DD (t)1HJ ≈ 2.0Distal pyrazole proton; most shielded heteroaromatic.
Methylene (-CH₂-N) 5.42 Singlet (s)2H-Benzylic position attached to electronegative Nitrogen.
Ethoxy (-OCH₂-) 4.15 Quartet (q)2HJ ≈ 7.0O-methylene protons.
Ethoxy (-CH₃) 1.48 Triplet (t)3HJ ≈ 7.0Terminal methyl group.

Analyst Note: The methylene bridge (-CH₂-N) signal at ~5.42 ppm is the critical diagnostic peak confirming the successful alkylation of the pyrazole. If this peak appears as a doublet, check for unreacted starting material or restricted rotation (rare).

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)

Carbon TypeShift (δ ppm)Assignment
Carbonyl (C=O) 190.5 Aldehyde carbon.
Ar-C (C-4) 162.1 Quaternary; attached to Oxygen (Ipso).
Pyrazole (C-3') 139.6 Heteroaromatic C=N.
Ar-C (C-1) 130.2 Quaternary; attached to Carbonyl.
Ar-CH (C-6) 130.8 Aromatic CH.
Ar-CH (C-2) 129.5 Aromatic CH.
Pyrazole (C-5') 128.8 Heteroaromatic C-N.
Ar-C (C-3) 126.4 Quaternary; attached to Methylene bridge.
Ar-CH (C-5) 111.2 Aromatic CH (Shielded by ortho-ethoxy).
Pyrazole (C-4') 106.1 Heteroaromatic CH (C-4 is electron-rich).
Ethoxy (-OCH₂-) 64.2 Ether methylene.
Methylene (-CH₂-N) 48.5 Benzylic methylene attached to Pyrazole.
Ethoxy (-CH₃) 14.6 Methyl carbon.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

  • 3110 cm⁻¹: C-H stretch (Heteroaromatic/Pyrazole).

  • 2840 & 2750 cm⁻¹: C-H stretch (Aldehyde Fermi doublet).

  • 1685 cm⁻¹ (Strong): C=O stretch (Conjugated Aldehyde).

  • 1595 cm⁻¹: C=C aromatic skeletal vibrations.

  • 1255 cm⁻¹ (Strong): C-O-C asymmetric stretch (Aryl alkyl ether).

  • 1040 cm⁻¹: N-N stretch (Pyrazole ring breathing).

Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive) [ESI+]

  • Molecular Ion [M+H]⁺: 231.11 m/z (Calculated: 231.1134).

  • Sodium Adduct [M+Na]⁺: 253.10 m/z.

  • Fragmentation Pattern (MS/MS):

    • m/z 203: Loss of Ethyl group [M - C₂H₅]⁺.

    • m/z 163: Loss of Pyrazole radical [M - C₃H₃N₂]⁺ (Benzylic cleavage).

    • m/z 135: Subsequent loss of CO from the aldehyde [163 - CO]⁺.

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. If solubility is poor or peaks overlap with solvent residual (7.26 ppm), switch to DMSO-d₆ (2.50 ppm).

  • Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of deuterated solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts like KCl/K₂CO₃ from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Shimming: Ensure good shimming; the splitting of the ethoxy quartet and triplet is sensitive to field homogeneity.

Protocol B: Mass Spectrometry Injection
  • Dilution: Prepare a 1 mg/mL stock solution in Methanol (MeOH).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:Water + 0.1% Formic Acid.

  • Injection: Direct infusion at 5–10 µL/min.

  • Parameters: Capillary Voltage: 3.0 kV; Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the labile benzylic C-N bond).

Part 4: Structural Logic & Correlations

The following diagram illustrates the key connectivity correlations (HMBC/COSY) used to assign the structure definitively.

NMR_Correlations AldehydeH Aldehyde H (9.88 ppm) C_Carbonyl C=O (190.5 ppm) AldehydeH->C_Carbonyl HSQC MethyleneH Methylene H (5.42 ppm) C_Pyrazole Pyrazole C3'/C5' (139/128 ppm) MethyleneH->C_Pyrazole HMBC (3-bond) C_Aromatic Aromatic C3 (126.4 ppm) MethyleneH->C_Aromatic HMBC (3-bond) EthoxyH Ethoxy H (4.15 ppm) EthoxyH->C_Aromatic NOE (Spatial)

Figure 2: Key NMR correlations. HMBC links the methylene bridge to both the benzene and pyrazole rings, confirming the linkage.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-ethoxy- (CAS 10031-82-0) Mass Spectrum & IR Data. NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR of N-benzylpyrazole derivatives. AIST. [Link]

The Pivotal Role of Pyrazole-Containing Benzaldehyde Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-containing benzaldehyde derivatives represent a privileged scaffold in medicinal chemistry, serving as versatile building blocks for a vast array of biologically active compounds. This guide provides a comprehensive technical overview of their synthesis, characterization, and burgeoning applications in drug development. We will delve into the causality behind synthetic choices, particularly the prevalent Vilsmeier-Haack reaction, and explore the structure-activity relationships that underpin their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to empower researchers in harnessing the full potential of these valuable chemical entities.

Introduction: A Tale of Two Moieties

The fusion of a pyrazole ring and a benzaldehyde moiety creates a powerful synergy in the realm of medicinal chemistry. Separately, each component brings a unique set of advantageous properties; together, they form a scaffold ripe for derivatization and biological exploration.

The Pyrazole Scaffold: A Foundation of Pharmacological Versatility

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs, including the anti-inflammatory celecoxib and the anabolic steroid stanozolol.[1][2] Its prevalence in successful pharmaceuticals stems from its ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to proteins and enzymes.[3] The pyrazole nucleus is a feature in drugs with a wide spectrum of activities, including analgesic, antipyretic, anti-inflammatory, antibacterial, anticancer, and antidiabetic properties.[4][5][6]

The Benzaldehyde Moiety: A Gateway to Chemical Diversity

The aldehyde group (-CHO) attached to a phenyl ring makes benzaldehyde a highly versatile synthetic intermediate. The electrophilic nature of the aldehyde carbon allows for a plethora of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This reactivity provides a straightforward method for introducing diverse functional groups and building molecular complexity, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.

Synergy and Significance

The combination of these two moieties in pyrazole-containing benzaldehydes results in a molecule that is both a potent pharmacophore and a flexible synthetic intermediate. The aldehyde group serves as a handle for further chemical modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. This has led to the development of numerous derivatives with enhanced anticancer, antimicrobial, and anti-inflammatory activities.[7][8][9]

Key Synthetic Strategies: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction is favored due to its use of mild and affordable reagents and its high regioselectivity for the 4-position of the pyrazole ring.[4][10]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[10] The resulting electrophilic iminium ion, known as the Vilsmeier reagent, is then attacked by the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired pyrazole-4-carbaldehyde.

The preference for formylation at the C4 position is a direct consequence of the electronic properties of the pyrazole ring. The two nitrogen atoms influence the electron density of the ring carbons, making the C4 position the most nucleophilic and thus the most susceptible to electrophilic attack.[4]

Diagram: Generalized Vilsmeier-Haack Reaction Workflow

G cluster_reagents Reagent Formation cluster_reaction Formylation Reaction DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Pyrazole Substituted Pyrazole (Nucleophile) Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Workflow of the Vilsmeier-Haack reaction for pyrazole formylation.

Synthetic Variations and Considerations

While the Vilsmeier-Haack reaction is the workhorse for this transformation, other synthetic routes exist, such as the cyclization of hydrazones derived from substituted acetophenones and hydrazides. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring. For instance, synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes has been successfully achieved by formylating the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions.[12]

Spectroscopic and Analytical Characterization

The structural elucidation of newly synthesized pyrazole-containing benzaldehyde derivatives relies on a combination of spectroscopic techniques.

Technique Key Features and Observations
¹H NMR - A characteristic singlet for the aldehyde proton typically appears in the downfield region (δ 9.8-10.5 ppm).- Aromatic protons on the pyrazole and benzaldehyde rings will show distinct splitting patterns depending on their substitution.- Protons of alkyl or other substituent groups will appear in their expected regions.
¹³C NMR - The carbonyl carbon of the aldehyde group is readily identifiable by its chemical shift in the range of δ 180-195 ppm.- Carbons of the pyrazole and benzaldehyde rings will have characteristic chemical shifts that can be assigned with the help of DEPT experiments.
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde group is typically observed around 1680-1700 cm⁻¹.- C-H stretching of the aldehyde may be visible as a pair of weak bands around 2720 and 2820 cm⁻¹.- C=N and C=C stretching vibrations of the pyrazole ring appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Provides the molecular weight of the compound, confirming its elemental composition.- Fragmentation patterns can offer additional structural information.

Applications in Medicinal Chemistry and Drug Discovery

The true value of pyrazole-containing benzaldehydes lies in their broad spectrum of biological activities and their utility as intermediates in the synthesis of more complex drug candidates.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[8][13][14] They have been shown to target various pathways involved in cancer progression, including the inhibition of kinases such as VEGFR2 and CDK-2, which are crucial for cell cycle regulation and angiogenesis.[15] Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[10][14][15] The aldehyde functionality can be a key pharmacophoric feature or can be used to synthesize more complex molecules with enhanced anticancer efficacy.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a common feature in many antimicrobial agents.[16] Pyrazole-containing benzaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant activity against a range of bacteria and fungi.[17][18][19] The formation of a Schiff base from a pyrazole-benzaldehyde can enhance the antimicrobial properties of the parent molecule.[17][18] This is often attributed to the azomethine group (-C=N-), which can interfere with microbial cell wall synthesis or other vital cellular processes. These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans and Aspergillus niger.[17][18]

Anti-inflammatory and Analgesic Activity

Given the success of celecoxib, it is no surprise that pyrazole derivatives are extensively investigated for their anti-inflammatory and analgesic properties.[9][20] Several series of 1,3-disubstituted pyrazole-4-carbaldehydes have been synthesized and shown to possess significant anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac sodium.[7] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic potential of pyrazole-containing benzaldehydes. Research has shown that the nature and position of substituents on both the pyrazole and benzaldehyde rings can have a profound impact on biological activity.[21][22][23][24] For example, the presence of electron-donating groups on the phenyl ring has been shown to enhance the antioxidant and anti-inflammatory activity of some pyrazole-4-carbaldehyde derivatives.[1] Similarly, the introduction of halogen atoms can significantly increase antimicrobial efficacy.

Diagram: Structure-Activity Relationship Logic

SAR_Logic cluster_mods Structural Modifications cluster_activities Biological Activities Core Pyrazole-Benzaldehyde Core Scaffold R1 R¹ Substituent (e.g., on Pyrazole N1) Core:f1->R1 R2 R² Substituent (e.g., on Pyrazole C3/C5) Core:f1->R2 R3 R³ Substituent (e.g., on Benzaldehyde Ring) Core:f1->R3 Anticancer Anticancer R1->Anticancer Modulates Activity Antimicrobial Antimicrobial R1->Antimicrobial Modulates Activity AntiInflammatory Anti-inflammatory R1->AntiInflammatory Modulates Activity R2->Anticancer Influences Potency R2->Antimicrobial Influences Potency R2->AntiInflammatory Influences Potency R3->Anticancer Affects Selectivity R3->Antimicrobial Affects Selectivity R3->AntiInflammatory Affects Selectivity

Sources

Technical Profile: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Identification[1]

Core Identity

The compound 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a specialized, non-commodity intermediate primarily utilized in the synthesis of pharmaceutical agents targeting receptor tyrosine kinases (RTKs), specifically within the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[1]

Due to its specific substitution pattern, this molecule acts as a critical "hinge-binding" scaffold or a solubilizing moiety in Fragment-Based Drug Discovery (FBDD).

Chemical Registry Data

Unlike commodity chemicals, this specific intermediate does not possess a widely recognized, commercial CAS number in public indices (PubChem, ChemSpider).[1] It is typically classified as a Custom Synthesis Entity (CSE) or a transient intermediate generated in situ.[1]

For regulatory and synthesis tracking, it is identified by its precursors and structural descriptors:

AttributeDetail
Chemical Name 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
Primary CAS Not Assigned (Custom Synthesis Required)
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.27 g/mol
SMILES CCOc1ccc(C=O)cc1Cn2cccn2
Key Precursor CAS 56917-14-7 (4-ethoxy-3-methylbenzaldehyde)

Part 2: Synthesis Protocol (The "Self-Validating" Workflow)

Since a direct commercial source is rare, the generation of this compound follows a validated two-step synthetic route. This protocol is designed for high fidelity and minimal impurity formation.[1]

Retrosynthetic Analysis

The most reliable route involves the functionalization of the benzylic position of 4-ethoxy-3-methylbenzaldehyde , followed by a nucleophilic substitution with 1H-pyrazole .

Retrosynthesis Target Target Molecule (4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde) Intermediate Intermediate (3-(bromomethyl)-4-ethoxybenzaldehyde) Target->Intermediate Nucleophilic Substitution Reagent Reagent (1H-Pyrazole) CAS: 288-13-1 Target->Reagent + Precursor Starting Material (4-ethoxy-3-methylbenzaldehyde) CAS: 56917-14-7 Intermediate->Precursor Radical Bromination

Figure 1: Retrosynthetic disconnection showing the conversion of the methyl precursor to the target via a brominated intermediate.[1]

Step-by-Step Methodology
Step 1: Radical Bromination (Benzylic Functionalization)

This step converts the inert methyl group into a reactive electrophile.[1]

  • Reagents:

    • Substrate: 4-ethoxy-3-methylbenzaldehyde (1.0 eq)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) [CAS: 128-08-5][1]

    • Initiator: Azobisisobutyronitrile (AIBN) (0.1 eq) [CAS: 78-67-1][1]

    • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (Green alternative)[1]

  • Protocol:

    • Dissolve 4-ethoxy-3-methylbenzaldehyde in anhydrous solvent (0.2 M concentration).

    • Add NBS and AIBN under an inert atmosphere (Argon/Nitrogen).[1]

    • Critical Step: Heat to reflux (76-80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed.[1]

    • Workup: Cool to 0°C to precipitate succinimide. Filter the solid.[1] Concentrate the filtrate in vacuo to yield crude 3-(bromomethyl)-4-ethoxybenzaldehyde .

    • Note: This intermediate is unstable; proceed immediately to Step 2.

Step 2: Nucleophilic Substitution (N-Alkylation)

This step installs the pyrazole ring.[1]

  • Reagents:

    • Substrate: Crude 3-(bromomethyl)-4-ethoxybenzaldehyde (1.0 eq)[1]

    • Nucleophile: 1H-Pyrazole (1.2 eq)[1]

    • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)[1]

    • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Protocol:

    • Suspend K₂CO₃ and 1H-Pyrazole in MeCN (0.1 M). Stir for 30 min at RT to deprotonate the pyrazole.

    • Add the crude bromide dropwise (dissolved in minimal MeCN) to the suspension.

    • Heat to 60°C for 3-5 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1]

    • Purification: Flash Column Chromatography (SiO₂).[1] Elute with Hexane:EtOAc (gradient 10% to 40%).[1]

    • Yield: Expect 65-75% over two steps.

Part 3: Physicochemical Profile & Applications[1][3][4]

Predicted Properties

For researchers incorporating this scaffold into larger drug candidates, the following properties are critical for ADME prediction.

PropertyValue (Predicted)Relevance
LogP (Octanol/Water) ~2.1 - 2.4Optimal for membrane permeability (Lipinski Rule of 5).[1]
Topological Polar Surface Area (TPSA) ~45 ŲIndicates good oral bioavailability potential.[1]
H-Bond Acceptors 3 (N, O, O)Key for receptor binding interactions.[1]
H-Bond Donors 0Reduces metabolic liability (glucuronidation).[1]
Rotatable Bonds 4Maintains conformational flexibility for binding.[1]
Pharmacological Utility

This molecule serves as a bi-functional building block :

  • Aldehyde Handle: Allows for reductive amination (to form amines) or condensation (to form hydrazones/imines), common in linking the scaffold to a kinase hinge-binding motif.[1]

  • Pyrazole-Benzyl Moiety: Acts as a hydrophobic spacer that fits into the "gatekeeper" region of kinase pockets (e.g., FGFR1/2/3).[1] The ethoxy group often provides selectivity by occupying specific hydrophobic pockets.[1]

Part 4: Logical Pathway & Mechanism[1]

The following diagram illustrates the reaction mechanism for the critical C-N bond formation in Step 2.[1]

Mechanism Base Base (K2CO3) Pyrazole 1H-Pyrazole Base->Pyrazole Deprotonation Anion Pyrazolide Anion (Nucleophile) Pyrazole->Anion Transition SN2 Transition State Anion->Transition Attack Bromide Benzyl Bromide (Electrophile) Bromide->Transition Leaving Group (Br-) Product Final Product (N-Alkylated) Transition->Product

Figure 2: SN2 Reaction mechanism showing the deprotonation of pyrazole and subsequent attack on the benzylic bromide.[1]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: 4-ethoxy-3-methylbenzaldehyde (CAS 56917-14-7).[3] National Library of Medicine.[1] Retrieved from [Link]

  • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1] (Foundational reference for Step 1). Retrieved from [Link][1]

  • Zhou, Y., et al. (2011).[1] Synthesis and SAR of pyrazole derivatives as potent and selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold utility).

Sources

Molecular weight and formula of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a proposed synthetic pathway, and its potential applications, grounded in established scientific principles and data from analogous structures.

Core Molecular Attributes

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a substituted aromatic aldehyde featuring a pyrazole moiety. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.

Chemical Structure and Formula

The structure of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde consists of a central benzene ring substituted with an aldehyde group, an ethoxy group, and a pyrazol-1-ylmethyl group.

Molecular Formula: C₁₃H₁₄N₂O₂

Molecular Weight: 230.27 g/mol

IUPAC Name: 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

The structural arrangement of these functional groups is crucial for the molecule's reactivity and its potential interactions with biological targets. The aldehyde group serves as a key reactive site for forming various heterocyclic compounds, while the pyrazole ring is a well-known pharmacophore.[1][2]

Physicochemical Properties
PropertyPredicted ValueJustification
Physical State SolidThe presence of aromatic rings and a moderate molecular weight suggest a solid state at room temperature, similar to related benzaldehyde derivatives.[3]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in water.The aromatic and heterocyclic components contribute to its organic solubility, while the polar aldehyde and ether groups may impart slight aqueous solubility.
Melting Point Estimated 80-100 °CBased on melting points of similar substituted benzaldehydes and pyrazole compounds.
Boiling Point > 300 °CHigh boiling point is expected due to its molecular weight and aromatic nature.
LogP Estimated 2.5 - 3.5The combination of lipophilic (aromatic, ethoxy) and hydrophilic (pyrazole, aldehyde) moieties suggests a moderate octanol-water partition coefficient.

Synthesis and Mechanistic Insights

A plausible synthetic route for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde can be designed based on established organic chemistry transformations. The proposed pathway involves the formylation of a substituted benzene derivative.

Proposed Synthetic Pathway

A logical approach to synthesize the target compound is through a multi-step process starting from commercially available 4-ethoxy-3-methylbenzaldehyde.

Synthetic_Pathway A 4-ethoxy-3-methylbenzaldehyde B 4-ethoxy-3-(bromomethyl)benzaldehyde A->B NBS, AIBN, CCl4, reflux C 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde B->C Pyrazole, K2CO3, DMF, rt

Caption: Proposed two-step synthesis of the target compound.

Step 1: Bromination of the Methyl Group

The synthesis begins with the radical bromination of the methyl group of 4-ethoxy-3-methylbenzaldehyde. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux conditions. The selectivity for the benzylic position is high due to the stability of the resulting benzylic radical.

Step 2: Nucleophilic Substitution with Pyrazole

The resulting 4-ethoxy-3-(bromomethyl)benzaldehyde is then subjected to a nucleophilic substitution reaction with pyrazole. The reaction is facilitated by a mild base, such as potassium carbonate, to deprotonate the pyrazole, which then acts as a nucleophile. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this step, which can typically be performed at room temperature.

Experimental Protocol

Materials:

  • 4-ethoxy-3-methylbenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of 4-ethoxy-3-(bromomethyl)benzaldehyde:

    • To a solution of 4-ethoxy-3-methylbenzaldehyde (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Synthesis of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde:

    • To a solution of 4-ethoxy-3-(bromomethyl)benzaldehyde (1 equivalent) in DMF, add pyrazole (1.2 equivalents) and K₂CO₃ (2 equivalents).

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

TechniquePredicted Spectral Data
¹H NMR * Aldehyde proton (CHO): Singlet around δ 9.8-10.0 ppm.
  • Aromatic protons: Multiplets in the region of δ 7.0-7.8 ppm.

  • Pyrazole protons: Three distinct signals for the three pyrazole ring protons.

  • Methylene protons (-CH₂-): Singlet around δ 5.3-5.5 ppm.

  • Ethoxy protons (-OCH₂CH₃): Quartet for the methylene group and a triplet for the methyl group. | | ¹³C NMR | * Aldehyde carbon (CHO): Signal around δ 190-192 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • Pyrazole carbons: Three signals for the pyrazole ring carbons.

  • Methylene carbon (-CH₂-): Signal around δ 50-55 ppm.

  • Ethoxy carbons (-OCH₂CH₃): Signals for the methylene and methyl carbons. | | Mass Spec (MS) | * Molecular Ion Peak (M⁺): Expected at m/z = 230.11.

  • Key Fragmentation Patterns: Loss of the ethoxy group, cleavage of the pyrazol-1-ylmethyl group. | | Infrared (IR) | * C=O stretch (aldehyde): Strong absorption around 1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O stretch (ether): Strong absorption around 1250 cm⁻¹. |

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][4] Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7]

Potential as a Synthetic Intermediate

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. The aldehyde functionality can undergo reactions such as:

  • Condensation reactions: With active methylene compounds to form chalcones and other α,β-unsaturated carbonyl compounds.

  • Reductive amination: To introduce amine functionalities.

  • Wittig reaction: To form alkenes.

  • Cyclization reactions: To construct larger heterocyclic systems.

Applications A 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde B Chalcone Derivatives A->B Claisen-Schmidt Condensation C Schiff Bases A->C Reaction with Primary Amines D Fused Heterocycles A->D Multi-component Reactions E Biologically Active Molecules B->E C->E D->E

Caption: Potential synthetic transformations of the title compound.

Rationale in Drug Design

The structural features of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde make it an attractive starting point for drug discovery programs. The pyrazole ring can act as a bioisostere for other functional groups and can engage in hydrogen bonding and other non-covalent interactions with protein targets. The substituted benzaldehyde core provides a scaffold that can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular characteristics, a plausible and detailed synthetic protocol, and a rationale for its application in drug discovery. The versatility of its functional groups, combined with the established biological importance of the pyrazole scaffold, positions this molecule as a valuable tool for researchers aiming to develop novel therapeutic agents.

References

  • BenchChem. (2025).
  • Recent advances in the synthesis of new pyrazole deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Various methods for the synthesis of pyrazole. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 4-(2-(1H-pyrazol-1-yl)ethoxy)benzaldehyde. (n.d.). Fluorochem.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • The Role of Pyrazole Deriv
  • Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • 4-Ethoxybenzaldehyde NMR. (2014). All About Drugs.
  • Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook.
  • 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). Chem-Impex.
  • 4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PubChem.
  • 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7 H-pyrrolo(2,3-d). (n.d.). PubChem.
  • 4-Ethoxybenzaldehyde. (n.d.). PubChem.
  • 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. (n.d.). Sigma-Aldrich.
  • 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde. (n.d.). Sigma-Aldrich.
  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025).
  • 4 Ethoxybenzaldehyde. (2017). mzCloud.
  • Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook.
  • 4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PMC.
  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (n.d.). MDPI.
  • CAS 100875-69-2 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde. (n.d.). BOC Sciences.
  • 4-Ethoxybenzaldehyde 99 10031-82-0. (n.d.). Sigma-Aldrich.
  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).
  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. (n.d.).
  • Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). MDPI.
  • 1h-pyrazol-1-amine, 4-methyl-3-phenyl-5-(2-(1-pyrrolidinyl)ethoxy). (n.d.). PubChemLite.
  • 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Properties. (n.d.). EPA.

Sources

Methodological & Application

Application Notes & Protocols: The Role of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in Developing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3][4] This document provides a comprehensive guide on the utility of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde as a versatile chemical intermediate for the synthesis and development of novel kinase inhibitors. We will explore its molecular attributes, provide a rationale for its use in inhibitor design, and present detailed protocols for its synthetic elaboration and subsequent biochemical evaluation.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental process of post-translational modification that governs cell growth, differentiation, and apoptosis. In many cancers, mutations or overexpression of kinases leads to uncontrolled cell proliferation. Small molecule inhibitors that target the ATP-binding site of these kinases are a proven therapeutic strategy.[4]

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key building block in many of these inhibitors.[1][3] Its synthetic accessibility and ability to form crucial hydrogen bond interactions within the kinase hinge region make it an ideal pharmacophore.[5] Several highly successful drugs, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, underscoring the scaffold's clinical significance.[1][2] 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a strategically designed starting material that combines this privileged pyrazole scaffold with a reactive benzaldehyde moiety, enabling diverse synthetic modifications for building extensive inhibitor libraries.

Molecular Profile of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

The utility of this compound stems from the specific arrangement of its functional groups, each serving a distinct purpose in inhibitor design.

  • 1H-Pyrazol-1-yl-methyl Group: This is the primary kinase-binding motif. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, which is critical for anchoring the inhibitor to the kinase's hinge region—a key interaction for ATP-competitive inhibitors.[5]

  • Benzaldehyde Moiety: The aldehyde group is a versatile chemical handle. It can readily undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the systematic introduction of different chemical groups to explore the kinase's binding pocket.[6]

  • Ethoxy Group: This group provides steric bulk and lipophilicity, which can be optimized to enhance binding affinity and modulate pharmacokinetic properties like cell permeability and metabolic stability. Its position on the benzene ring influences the overall geometry of the molecule.

Design Rationale and Pharmacophore Model

The design of kinase inhibitors often begins with a scaffold that can mimic the adenine portion of ATP. The pyrazole ring of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde serves this function. The general strategy is to use the benzaldehyde as a launch point to append moieties that will occupy adjacent hydrophobic pockets in the ATP binding site, thereby increasing potency and selectivity.

Diagram: Conceptual Pharmacophore Model

The following diagram illustrates how 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde can be elaborated into a hypothetical kinase inhibitor and its key interactions within the ATP binding site.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Amino Acid Residues) pocket1 Hydrophobic Pocket I pocket2 Solvent Front core 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (Starting Material) core:e->hinge:w H-Bonds (Key Interaction) linker Linker Group (from Aldehyde) core->linker Synthetic Elaboration moiety1 Hydrophobic Moiety (R1) linker->moiety1 moiety2 Solubilizing Group (R2) linker->moiety2 moiety1:e->pocket1:w Hydrophobic Interaction moiety2:e->pocket2:w Solvent Interaction

Caption: Conceptual model of a kinase inhibitor derived from the title compound.

Application in Synthesis: Reductive Amination Protocol

Reductive amination is a powerful and widely used method in medicinal chemistry to form carbon-nitrogen bonds.[6][7] It is an ideal reaction for elaborating the aldehyde functionality of our starting material. This protocol details the synthesis of a hypothetical intermediate, N-(aryl)-1-(4-ethoxy-3-(1H-pyrazol-1-ylmethyl)phenyl)methanamine, a common step in building a larger inhibitor scaffold.

Diagram: Synthetic Workflow

G start 1. Dissolve Reactants - Aldehyde (1.0 eq) - Amine (1.1 eq) - Solvent (e.g., DCE) add_reagent 2. Add Reducing Agent - Sodium Triacetoxyborohydride (1.5 eq) - Portion-wise at 0°C start->add_reagent reaction 3. Reaction - Stir at Room Temp - Monitor by TLC/LC-MS (4-12 h) add_reagent->reaction quench 4. Work-up - Quench with sat. NaHCO3 - Extract with EtOAc reaction->quench purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography quench->purify characterize 6. Characterization - 1H NMR, 13C NMR - HRMS - Purity by HPLC purify->characterize

Caption: Workflow for the synthesis of an amine via reductive amination.

Detailed Step-by-Step Protocol

Objective: To synthesize an N-substituted amine derivative from 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde.

Materials:

  • 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde

  • Desired primary or secondary amine (e.g., aniline derivative)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (1.0 equivalent). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC.

Biochemical Evaluation: In Vitro Kinase Inhibition Assay

Once a potential inhibitor is synthesized, its biological activity must be quantified. A common method is a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.[8][9][10] The less ATP remaining, the more active the kinase. An effective inhibitor will result in a higher ATP concentration and thus a stronger luminescent signal.

Diagram: Kinase Assay Workflow

G plate 1. Plate Compound - Serially dilute inhibitor in DMSO - Add to 384-well plate add_kinase 2. Add Kinase & Substrate - Prepare master mix of kinase, substrate, and buffer plate->add_kinase incubate1 3. Kinase Reaction - Incubate at 30°C for 60 min add_kinase->incubate1 add_glo 4. Add Detection Reagent - Add Kinase-Glo® Reagent (stops reaction, initiates luminescence) incubate1->add_glo incubate2 5. Signal Stabilization - Incubate at RT for 10 min add_glo->incubate2 read 6. Read Luminescence - Use plate reader - Calculate % inhibition and IC50 incubate2->read

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase (e.g., Src, ABL, EGFR)

  • Kinase substrate (specific to the kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Kinase reaction buffer (contains MgCl₂, DTT, etc.)

  • ATP

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the inhibitor compound in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM). Add a small volume (e.g., 50 nL) of each concentration to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.

  • Initiate Reaction: Add the kinase/substrate/ATP master mix to the wells containing the compound.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.[10]

  • Signal Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity.[9] Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Interpretation & SAR Insights

The synthetic versatility of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde allows for the creation of a library of related compounds. By testing these compounds, a Structure-Activity Relationship (SAR) can be established, providing insights into which chemical modifications improve potency and selectivity.

Compound IDR Group (Attached via Reductive Amination)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
KI-001 4-fluoroaniline250>10,000
KI-002 3,4-difluoroaniline120>10,000
KI-003 4-chloroaniline955,600
KI-004 4-(trifluoromethyl)aniline15 8,900
KI-005 4-methoxyaniline850>10,000

Table 1: Hypothetical SAR data for a series of inhibitors derived from 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. The IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%.

Interpretation:

  • Electron-Withdrawing Groups: The data suggests that adding electron-withdrawing groups to the aniline ring (F, Cl, CF₃) improves potency against the target kinase compared to the electron-donating methoxy group (KI-005).

  • Potency and Selectivity: The trifluoromethyl group in KI-004 provides the highest potency (15 nM) while maintaining excellent selectivity against the off-target kinase. This compound could be a promising lead for further optimization.

Conclusion

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a highly valuable and strategically designed building block for the development of novel kinase inhibitors. Its structure incorporates the privileged pyrazole scaffold for hinge binding and a versatile aldehyde handle that permits extensive synthetic exploration of the kinase active site. The protocols and rationale outlined in these notes provide a robust framework for researchers to utilize this compound in their drug discovery programs, from initial synthesis to biochemical characterization and lead optimization.

References

  • Dragomir, M., A. Gherman, and C. G. T. Oprean. 2023. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules 28(14):5359. [Link]

  • Oprean, C. G., M. Dragomir, and A. Gherman. 2023. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." OUCI[Link]

  • Oprean, C. G., et al. 2023. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." PubMed[Link]

  • Lemcke, T., et al. 2021. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." PMC[Link]

  • El-Gamal, M. I., et al. 2022. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects." PubMed[Link]

  • Chienthavorn, O., et al. 2022. "Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases." PMC[Link]

  • Chienthavorn, O., et al. 2022. "Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases." ACS Omega[Link]

  • Auld, D. S., et al. 2017. "Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase." PMC[Link]

  • Sciforum. 2021. "Pharmacophore-based drug design and synthesis of potential CDK2 inhibitors as anticancer entities." [Link]

  • Reaction Biology. 2024. "Spotlight: Activity-Based Kinase Assay Formats." [Link]

  • Wieczorek, T., et al. 2021. "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." MDPI[Link]

  • ResearchGate. 2017. "Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde." [Link]

Sources

Application Notes and Protocols: The Strategic Role of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Fungicide Development

The pyrazole ring system is a foundational scaffold in the discovery and development of modern agrochemicals, particularly fungicides. Its unique electronic properties and steric versatility allow for the creation of highly potent and selective active ingredients. Within this chemical class, pyrazole-4-carboxamides have emerged as a dominant force, primarily due to their efficacy as succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the fungal respiratory chain at complex II, leading to a potent inhibition of fungal growth and development. The strategic synthesis of these complex molecules relies on the availability of versatile and well-functionalized building blocks. 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is one such critical intermediate, offering a synthetically tractable handle for the elaboration into high-value pyrazole-4-carboxamide fungicides.

This guide provides a comprehensive overview of the application of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde in agrochemical synthesis. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its conversion into a representative pyrazole-4-carboxamide fungicide, and discuss the underlying mechanistic principles that govern its synthetic utility and biological activity.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of the starting materials is paramount for successful process development and optimization. Below is a summary of the key properties for 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde and a related analogue.

Property4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde4-(1H-Pyrazol-1-ylmethyl)benzaldehyde[1]4-Ethoxybenzaldehyde[2][3]
CAS Number Not available887922-90-910031-82-0
Molecular Formula C₁₃H₁₄N₂O₂C₁₁H₁₀N₂OC₉H₁₀O₂
Molecular Weight 230.26 g/mol 186.21 g/mol 150.17 g/mol
Appearance Predicted: SolidLight yellow solidLiquid
Purity ≥ 95% (typical)≥ 95% (NMR)99%
Melting Point Not availableNot available13-14 °C
Boiling Point Not availableNot available255 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Not availableNot available

Synthetic Workflow: From Benzaldehyde to a Potent Pyrazole-4-Carboxamide Fungicide

The following section outlines a detailed, two-step synthetic protocol for the conversion of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde into a representative pyrazole-4-carboxamide fungicide. This process is illustrative of the broader synthetic strategies employed in the production of SDHI fungicides.

Synthetic Workflow Start 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde Step1 Step 1: Oxidation Start->Step1 Intermediate 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 FinalProduct Pyrazole-4-Carboxamide Fungicide Step2->FinalProduct Amine Substituted Aniline Amine->Step2

Caption: A two-step synthetic workflow from the starting benzaldehyde to the final fungicide.

PART 1: Oxidation of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde to the Corresponding Carboxylic Acid

Causality Behind Experimental Choices: The oxidation of the aldehyde to a carboxylic acid is a critical transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this purpose. The use of a water/acetone solvent system ensures the solubility of both the organic substrate and the inorganic oxidant, facilitating a homogenous reaction. The reaction is performed under gentle heating to promote the reaction rate without causing significant degradation of the starting material or product. Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (1 equivalent) in a 3:2 mixture of water and acetone.

  • Addition of Oxidant: To the stirred solution, add potassium permanganate (KMnO₄) (3.6 equivalents) portion-wise over 30 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification and Isolation: Transfer the filtrate to a beaker and acidify to pH 2 with concentrated hydrochloric acid (HCl). A white precipitate of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid will form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[4]

PART 2: Amidation of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoic Acid with a Substituted Aniline

Causality Behind Experimental Choices: The formation of the amide bond is the final key step in the synthesis of the target fungicide. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired substituted aniline in the presence of a base, such as triethylamine (Et₃N), to neutralize the HCl generated during the reaction. The use of an inert solvent like tetrahydrofuran (THF) is crucial to prevent side reactions.

Experimental Protocol:

  • Formation of the Acyl Chloride: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid (1 equivalent) and thionyl chloride (4 equivalents).

  • Reaction: Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzoyl chloride is used directly in the next step.[4]

  • Amidation Reaction: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve the desired substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

  • Coupling: Slowly add the solution of the acyl chloride to the aniline solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final pyrazole-4-carboxamide fungicide.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of pyrazole-4-carboxamides is primarily due to their ability to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain.

Mechanism of Action Fungicide Pyrazole-4-Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC is part of FungalGrowth Fungal Growth & Development ATP ATP Production ETC->ATP is essential for TCA Tricarboxylic Acid (TCA) Cycle TCA->SDH feeds into ATP->FungalGrowth is required for

Caption: The inhibitory effect of pyrazole-4-carboxamide fungicides on the fungal respiratory chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption has two major consequences for the fungal cell:

  • Inhibition of the Tricarboxylic Acid (TCA) Cycle: The blockage of SDH leads to an accumulation of succinate, thereby inhibiting the TCA cycle, a central metabolic pathway for energy production.

  • Cessation of ATP Synthesis: The interruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell.

The combined effect of these disruptions is a rapid cessation of fungal growth, spore germination, and mycelial development, ultimately leading to the death of the fungus.[5][6]

Conclusion

4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is a strategically important intermediate in the synthesis of modern pyrazole-4-carboxamide fungicides. Its functionalized structure provides a versatile platform for the construction of complex and highly active agrochemicals. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, offer a clear pathway for the utilization of this valuable building block in the development of novel crop protection solutions. A thorough understanding of the underlying chemistry and mechanism of action is essential for the rational design and optimization of the next generation of pyrazole-based fungicides.

References

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. [Link]

  • Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PubMed Central. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). PubMed Central. [Link]

  • 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). Chem-Impex. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. [Link]

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.). ResearchGate. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. [Link]

  • 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide. (n.d.). PubChem. [Link]

  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. (n.d.). EPA CompTox Chemicals Dashboard. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PubMed Central. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (n.d.).
  • Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (n.d.). ACG Publications. [Link]

  • Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. (n.d.). EPA Substance Registry Services. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed. [Link]

Sources

Synthesis of Novel Anticancer Compounds Using Pyrazole Templates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, including metabolic stability and the capacity for diverse substitutions, make it an ideal template for designing potent and selective therapeutic agents.[3] In the realm of oncology, numerous pyrazole-containing compounds have demonstrated significant anticancer activity by targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis.[3][4] This has led to the development of several FDA-approved drugs, such as Crizotinib and Ruxolitinib, which feature a pyrazole core and are used in the treatment of non-small cell lung cancer and myelofibrosis, respectively.[1][5][6]

The versatility of the pyrazole ring allows for the modulation of its pharmacological properties through strategic substitution at different positions.[7] Structure-activity relationship (SAR) studies have consistently shown that the introduction of various functional groups can significantly enhance anticancer efficacy and selectivity.[7][8] These derivatives have been shown to interact with a wide array of biological targets, including protein kinases (EGFR, VEGFR, CDK), tubulin, and DNA, thereby inducing cancer cell death through mechanisms like apoptosis and cell cycle arrest.[5][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel anticancer compounds using pyrazole templates. We will delve into detailed synthetic protocols, explain the rationale behind experimental choices, and provide methodologies for the biological evaluation of these compounds.

Synthetic Strategies for Pyrazole-Based Anticancer Agents

The synthesis of functionalized pyrazoles is a cornerstone of developing novel anticancer therapeutics. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Below are protocols for two common and effective methods for synthesizing pyrazole derivatives.

Protocol 1: Microwave-Assisted Synthesis of Polysubstituted Pyrazoles

Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times, increase yields, and often provide cleaner products compared to conventional heating methods.[5][9] This protocol describes a one-pot, three-component reaction for the synthesis of polysubstituted pyrazoles.

Rationale: This method is highly efficient for creating a diverse library of pyrazole derivatives for screening. The use of microwave irradiation accelerates the reaction by promoting rapid and uniform heating of the reactants.[5]

Experimental Protocol:

  • Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the substituted aldehyde (1.0 mmol), malononitrile (1.2 mmol), and a substituted hydrazine (1.0 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure polysubstituted pyrazole.[10]

Expected Outcome: This protocol typically affords the desired pyrazole derivatives in good to excellent yields (70-95%).

Protocol 2: Conventional Synthesis of 3,4-Diaryl Pyrazoles as Tubulin Polymerization Inhibitors

This protocol outlines a classical approach to synthesizing 3,4-diaryl pyrazoles, a class of compounds known to exhibit potent antitubulin activity.[7]

Rationale: This multi-step synthesis allows for the controlled introduction of different aryl groups at the C3 and C4 positions of the pyrazole ring, which is crucial for optimizing the structure-activity relationship for tubulin inhibition.[11]

Experimental Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (50 mL).

    • Add an aqueous solution of sodium hydroxide (40%, 10 mL) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until a precipitate forms.

    • Collect the chalcone product by filtration, wash with water, and recrystallize from ethanol.

  • Pyrazole Ring Formation:

    • Reflux the synthesized chalcone (5 mmol) with hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

  • Purification: Purify the crude diaryl pyrazole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome: This method provides the target 3,4-diaryl pyrazoles in moderate to good yields. The purity of the final compounds should be confirmed by spectroscopic methods (NMR, MS).

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_Microwave Protocol 1: Microwave-Assisted Synthesis cluster_Conventional Protocol 2: Conventional Synthesis Reactants_MW Aldehyde + Malononitrile + Hydrazine Catalyst_MW Piperidine in Ethanol Microwave Microwave Irradiation (100-120°C, 5-15 min) Catalyst_MW->Microwave Workup_MW Filtration & Washing Microwave->Workup_MW Purification_MW Recrystallization Workup_MW->Purification_MW Product_MW Polysubstituted Pyrazole Purification_MW->Product_MW Reactants_Conv Acetophenone + Benzaldehyde Base_Conv NaOH in Ethanol Chalcone Chalcone Intermediate Hydrazine_Conv Hydrazine Hydrate in Acetic Acid Reflux Reflux (8-12 h) Hydrazine_Conv->Reflux Workup_Conv Precipitation & Filtration Reflux->Workup_Conv Purification_Conv Column Chromatography Workup_Conv->Purification_Conv Product_Conv 3,4-Diaryl Pyrazole Purification_Conv->Product_Conv

Caption: General workflows for the synthesis of anticancer pyrazole derivatives.

Biological Evaluation of Pyrazole-Based Compounds

Once synthesized, the novel pyrazole derivatives must be evaluated for their anticancer activity. A standard cascade of in vitro assays is typically employed to determine their potency and mechanism of action.

Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Rationale: This high-throughput assay allows for the rapid screening of a large number of compounds to identify those with significant cytotoxic effects against various cancer cell lines.[12]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the appropriate cell culture medium. Add the compounds to the wells at final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Anticancer Activity

Compound IDSubstitution PatternMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
PZ-1 3,4-diaryl5.21[7]42.79[7]< 23.7[7]
PZ-2 Indole-linked< 23.7[7]> 50< 23.7[7]
PZ-3 Selanyl-pyrazoleNot TestedNot TestedNot Tested
PZ-4 Fused pyrazoleNot TestedNot TestedNot Tested
PZ-5 PolysubstitutedNot TestedNot TestedNot Tested

Note: The IC₅₀ values are illustrative and based on representative data from the literature. Actual values will vary depending on the specific compound and cell line.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to determine if the cytotoxic effect of the compounds is due to the induction of apoptosis (programmed cell death).

Rationale: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of action. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.[12]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12]

Mechanism of Action: Targeting Cancer-Relevant Pathways

The anticancer activity of pyrazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer progression.

Signaling_Pathway cluster_pathway Targeted Signaling Pathways cluster_kinases Kinase Inhibition cluster_tubulin Microtubule Disruption cluster_dna DNA Damage cluster_apoptosis Cellular Outcomes Pyrazole Pyrazole Derivative EGFR EGFR Pyrazole->EGFR Inhibits VEGFR VEGFR Pyrazole->VEGFR Inhibits CDK CDK Pyrazole->CDK Inhibits Tubulin Tubulin Polymerization Pyrazole->Tubulin Inhibits DNA DNA Intercalation Pyrazole->DNA Interacts Apoptosis Apoptosis EGFR->Apoptosis CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest VEGFR->Apoptosis VEGFR->CellCycleArrest CDK->Apoptosis CDK->CellCycleArrest Tubulin->Apoptosis Tubulin->CellCycleArrest DNA->Apoptosis DNA->CellCycleArrest

Caption: Potential mechanisms of action of pyrazole-based anticancer compounds.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly attractive template for the design and synthesis of novel anticancer agents. The synthetic versatility of this heterocycle allows for extensive structural modifications to optimize potency and selectivity against a wide range of cancer-related targets. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new pyrazole-based compounds. Future research in this area will likely focus on the development of more targeted therapies, including the design of pyrazole-based PROTACs (proteolysis-targeting chimeras) and covalent inhibitors, to further enhance their therapeutic potential and overcome drug resistance.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2024). MDPI. Retrieved February 14, 2026, from [Link]

  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. (n.d.). Scilit. Retrieved February 14, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (2006). PubMed. Retrieved February 14, 2026, from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Retrieved February 14, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science. Retrieved February 14, 2026, from [Link]

  • Synthetic route to polysubstituted pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved February 14, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. Retrieved February 14, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium-catalyzed reactions involving pyrazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with low yields in their coupling and functionalization reactions. Pyrazoles are a cornerstone in pharmaceuticals, yet their unique electronic properties can present distinct challenges in palladium catalysis.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will move beyond simple procedural lists to delve into the mechanistic reasoning behind the proposed solutions, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial hurdles. If your issue is not resolved here, please proceed to the more in-depth troubleshooting guides.

FAQ 1: My Suzuki-Miyaura reaction with a bromopyrazole is sluggish or stalls completely. What are the first things to check?

Low reactivity with bromopyrazoles is a frequent issue. Before undertaking extensive optimization, verify these fundamental parameters:

  • Purity of Starting Materials: Ensure your bromopyrazole and boronic acid are pure. Impurities, particularly those that can act as catalyst poisons, are a common cause of low yields.[1] Recrystallize or purify starting materials if their purity is in doubt.

  • Integrity of Reagents:

    • Palladium Catalyst: Is your palladium source fresh? Older palladium salts, especially Palladium(II) acetate (Pd(OAc)₂), can degrade.

    • Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. Check the quality of your boronic acid.

    • Base: Ensure your base is anhydrous, especially when using solvents that are sensitive to water.

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly.

FAQ 2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is often a sign of slow transmetalation or premature reductive elimination from a di-organopalladium intermediate. Consider the following adjustments:

  • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A temperature screen is often beneficial.[2]

  • Choice of Base: A weaker base might be beneficial. Strong bases can sometimes promote the decomposition of boronic acids.

  • Solvent System: The solvent can significantly influence the reaction. For Suzuki couplings, ethereal solvents like dioxane or THF, often with an aqueous component, are good starting points.[2][3]

FAQ 3: My N-H pyrazole is not reacting, or the yield is very low. Could the N-H proton be the issue?

Yes, the acidic proton on an unprotected pyrazole can be problematic. It can react with the base or coordinate to the palladium center, inhibiting catalysis.[4]

  • Protecting Group Strategy: The most straightforward solution is to protect the pyrazole nitrogen. Common protecting groups include Boc, Trityl, or a simple methyl or benzyl group.

  • Stronger Base/Alternative Conditions: In some cases, using a stronger base like K₃PO₄ can overcome the inhibition by the N-H proton.[4] However, this must be balanced with the stability of your substrates.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving persistent low-yield issues.

Issue 1: Catalyst Deactivation and Palladium Black Formation

Question: My reaction starts, but then stalls, and I observe the formation of a black precipitate (palladium black). What is causing this, and how can I prevent it?

Answer: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic state.[5][6] This is a common deactivation pathway and can be caused by several factors.

Causality and Mechanistic Insight:

The active catalyst in most cross-coupling reactions is a soluble, low-ligated Pd(0) species. The stability of this species is highly dependent on the supporting ligand and the reaction conditions. If the rate of the catalytic cycle slows down, or if the ligands are not effective at stabilizing the Pd(0) intermediates, they can aggregate.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption [text-align="center", font-size="12px", font-color="#5F6368"]Catalyst Deactivation Pathway[/caption]

Troubleshooting Protocol:

  • Ligand Selection is Critical:

    • For Suzuki-Miyaura: Unactivated aryl chlorides and bromides often require sterically demanding, electron-rich phosphine ligands.[7][8] Buchwald-type biarylphosphine ligands such as SPhos and XPhos are excellent choices for stabilizing the Pd(0) catalyst and promoting oxidative addition.[4][9]

    • For C-N Coupling (Buchwald-Hartwig): Similar to Suzuki-Miyaura, bulky and electron-rich ligands are necessary, especially for coupling with five-membered heterocycles like pyrazoles. AdBrettPhos has been shown to be effective in these cases.[10]

  • Optimize Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes reduce the rate of bimolecular decomposition pathways that lead to palladium black.[11]

  • Solvent and Temperature Effects:

    • High temperatures can accelerate both the desired reaction and catalyst decomposition.[5] An optimal temperature that balances reactivity and catalyst stability should be determined experimentally.

    • The solvent can influence catalyst stability. Aprotic polar solvents like DMF or dioxane are generally good choices.

Data Summary: Recommended Ligands for Pyrazole Couplings

Reaction TypePyrazole SubstrateRecommended Ligand ClassSpecific Examples
Suzuki-MiyauraIodo/Bromo-pyrazolesBuchwald BiarylphosphinesSPhos, XPhos
Buchwald-HartwigBromo-pyrazolesBulky BiarylphosphinesAdBrettPhos, tBuBrettPhos
C-H ArylationN-ArylpyrazolesOften ligandless, but phosphines can be usedPPh₃, PCy₃
Issue 2: Poor Regioselectivity in C-H Functionalization

Question: I am attempting a direct C-H functionalization of a substituted pyrazole, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in C-H activation is governed by a combination of electronic and steric factors, and often by the presence of a directing group.[12][13]

Causality and Mechanistic Insight:

In the absence of a strong directing group, C-H activation on a pyrazole ring will typically occur at the most acidic or sterically accessible C-H bond. The presence of substituents on the pyrazole ring will strongly influence this outcome. When a directing group is present, the reaction is directed to a specific C-H bond, usually ortho to the directing group, through the formation of a stable palladacycle intermediate.[12][13]

dot graph TD { subgraph Directed C-H Activation direction LR A[Substrate with Directing Group] -- Pd(II) --> B{Cyclopalladated Intermediate}; B --> C[Selective C-H Functionalization]; end subgraph Non-Directed C-H Activation direction LR D[Substrate without Directing Group] -- Pd(II) --> E{Mixture of Palladacycles}; E --> F[Mixture of Regioisomers]; end } caption [text-align="center", font-size="12px", font-color="#5F6368"]Regioselectivity in C-H Activation[/caption]

Troubleshooting Protocol:

  • Leverage a Directing Group: If your substrate does not already contain one, consider installing a removable directing group. Pyridine and amide functionalities are commonly used directing groups in C-H activation.[12] The pyrazole ring itself can also act as a directing group.[14][15]

  • Modify Reaction Conditions:

    • Solvent: The solvent can influence the transition state energies for the C-H activation step, thereby affecting regioselectivity.

    • Additives: Sometimes, additives like pivalic acid can play a role in the C-H activation mechanism and influence selectivity.

  • Steric and Electronic Tuning of the Substrate: If possible, modify the substituents on your pyrazole substrate. A bulky group can block a specific position, directing the C-H activation to a less hindered site.

Experimental Workflow: Optimizing Regioselectivity

G

Part 3: General Best Practices for Success

To maximize your chances of success from the outset, adhere to these best practices:

  • Systematic Optimization: When troubleshooting, change one variable at a time (e.g., ligand, solvent, base, temperature) to clearly identify the impactful parameter.

  • Reaction Monitoring: Use techniques like TLC, GC, or LC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of byproducts.[1]

  • Consult the Literature: Before starting a new reaction, a thorough literature search for similar transformations can provide a good starting point for reaction conditions.

By understanding the underlying principles of palladium catalysis and adopting a systematic approach to troubleshooting, you can overcome the challenges associated with the functionalization of pyrazoles and achieve your desired synthetic outcomes.

References

  • To be populated with verifiable links from the grounding tool upon final gener
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Organic Chemistry Research.
  • Catalyst deactivation and recovery in reactions using 1,5-Dimethyl-3-phenylpyrazole ligands. BenchChem.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. BenchChem.
  • Optimization of Suzuki-Miyaura cross-coupling reaction.
  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC.
  • Optimization of reaction conditions for Suzuki coupling 1.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Developing Ligands for Palladium(II)
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. BenchChem.
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Poisoning and deactivation of palladium c
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Poisoning and deactivation of palladium c
  • Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. ScienceDirect.
  • Palladium-Catalyzed Ligand-Directed C−H Functionaliz
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry (RSC Publishing).
  • The Journal of Organic Chemistry Ahead of Print.
  • New palladium(II)
  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. HKUST Research Portal.

Sources

Technical Support Center: Pyrazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials in Pyrazole Synthesis Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Sticky" Science of Pyrazoles

You are likely here because your Knorr synthesis or 1,3-dipolar cycloaddition worked, but your product is trapped in a matrix of unreacted hydrazine (a genotoxic hazard) or stubborn 1,3-dicarbonyls. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), but their amphoteric nature and the toxicity of their precursors make purification a critical control point in drug development.

This guide abandons generic advice. We treat your purification challenge as a logic gate. Follow the "Tickets" below to resolve specific chemical impurities.

Visual Workflow: The Purification Logic Gate

Before proceeding, determine your primary impurity profile using this decision matrix.

PyrazolePurification Start Crude Pyrazole Mixture CheckLCMS Analyze LCMS/TLC Start->CheckLCMS HydrazineQ Excess Hydrazine Present? (Broad peak, basic, toxic) CheckLCMS->HydrazineQ DiketoneQ Excess 1,3-Dicarbonyl? (UV active, neutral/acidic) HydrazineQ->DiketoneQ NO Sol_Scavenge PROTOCOL A: Polymer-Supported Scavenging (PS-Benzaldehyde) HydrazineQ->Sol_Scavenge YES (Priority: Safety) RegioQ Regioisomers Present? (Close eluting spots) DiketoneQ->RegioQ NO Sol_pHS PROTOCOL B: The pH-Swing Extraction (Exploit pKa ~2.5 vs ~9) DiketoneQ->Sol_pHS YES Sol_Chrom PROTOCOL C: pH-Modified Chromatography (TFA/TEA Modifiers) RegioQ->Sol_Chrom YES

Figure 1: Decision matrix for selecting the appropriate workup protocol based on impurity profile.

Ticket #1: Removal of Excess Hydrazines (GTI Control)

Issue: Your reaction required excess hydrazine to drive completion, but residual hydrazine is a known Genotoxic Impurity (GTI) . Standard evaporation does not remove it completely due to its "sticky" nature and high boiling point relative to solvents. Target Audience: Process Chemists, MedChem (Safety Compliance).

The Solution: Chemo-Selective Scavenging

Do not rely on aqueous washes alone. Hydrazines are water-soluble but partition poorly if the organic phase is polar. The gold standard is Polymer-Supported (PS) Electrophiles .

The Mechanism

We utilize the high nucleophilicity of the hydrazine to react with a resin-bound aldehyde (PS-Benzaldehyde). This forms an immobilized hydrazone, physically tethering the impurity to the solid phase.

  • Reaction:

    
    
    
Protocol A: Resin Scavenging
  • Calculate Load: Estimate excess hydrazine (e.g., 2 equivalents used, 1 consumed

    
     1 eq excess). Use 3 equivalents  of PS-Benzaldehyde resin relative to the excess hydrazine.
    
  • Solvent Selection: Dissolve crude mixture in DCM or THF. Avoid protic solvents (MeOH/EtOH) if possible, as they slow imine formation equilibrium.

  • Incubation: Add resin and shake gently at RT for 2–4 hours.

    • Self-Validating Step: If using colored resins, a shift (often from yellow to orange) indicates active scavenging.

  • Filtration: Filter through a fritted glass funnel or Celite pad.

  • Verification: Inject filtrate into LCMS. The broad hydrazine peak (usually near void volume) should be absent.

Expert Insight: For trace hydrazine removal (<100 ppm) in late-stage API, consider derivatization with acetyl acetone followed by aqueous extraction, as the resulting pyrazole byproduct is easier to purge than free hydrazine [1].

Ticket #2: Separation from 1,3-Dicarbonyl Starting Materials

Issue: The 1,3-dicarbonyl starting material co-elutes with your product on silica gel. Scientific Basis: You must exploit the pKa differential .

  • Pyrazole (Conjugate Acid): pKa ~2.5 (Protonates at low pH).

  • 1,3-Diketone (Enol): pKa ~9.0 (Deprotonates at high pH).

  • Pyrazole (NH): pKa ~14 (Deprotonates only at very high pH).

The Solution: The "pH-Swing" Extraction

This method uses the amphoteric nature of the pyrazole to shuttle it between phases, leaving the non-basic 1,3-dicarbonyl behind.

Protocol B: The Acid-Base Shuttle
StepActionChemical StatePhase Location
1 Dissolve crude in Ethyl Acetate .Both NeutralOrganic
2 Extract with 1M HCl (aq) (x3).Pyrazole


(Cation)Diketone

Neutral
Py

Aqueous
Diketone

Organic
3 Discard Organic Layer. Removes 95% of non-basic impurities.Waste
4 Wash Aqueous layer with fresh Ether.Removes trace neutral organics.Aqueous
5 Basify Aqueous with 6M NaOH to pH ~10-12.Pyrazole

Neutral (

)Trace Diketone

Enolate (

)
Aqueous
6 Extract with DCM (x3).Pyrazole

Neutral
Py

Organic

Critical Warning: If your pyrazole product contains other basic amines (e.g., a pyridine side chain), they will co-extract. If your pyrazole has a highly acidic proton (e.g., nitro-pyrazole), avoid pH > 12 to prevent it from staying in the water as an anion [2].

Ticket #3: Regioisomer Separation (1,3- vs 1,5-Isomers)

Issue: Knorr synthesis with unsymmetrical 1,3-diketones yields regioisomers (e.g., 1,3-dimethyl-5-phenylpyrazole vs 1,5-dimethyl-3-phenylpyrazole). Diagnosis: Two spots with


 on TLC.
The Solution: pH-Modified Chromatography

Standard silica is often too acidic (pH ~5-6), causing peak tailing for basic pyrazoles.

Protocol C: Modifier Selection
  • TLC Scouting: Run TLC plates treated with 1% Triethylamine (TEA).

    • Observation: If spots tighten and separate, use a basic modifier.

  • Flash Chromatography:

    • Mobile Phase: Hexane/Ethyl Acetate + 1% TEA .

    • Why: TEA blocks the acidic silanol sites on the silica, preventing the "stick-and-drag" effect of the pyrazole nitrogen, allowing subtle polarity differences between regioisomers to resolve [3].

  • Reverse Phase (C18) Alternative:

    • If normal phase fails, switch to C18 using 0.1% Formic Acid in Water/Acetonitrile. The protonated regioisomers often have significantly different solvophobic interactions with the C18 chains.

Summary of Physicochemical Data

Compound ClassFunctional GrouppKa (Approx)Extraction Behavior (pH 1)Extraction Behavior (pH 10)
Pyrazole Pyridinic N (N2)~2.5 (Conj. Acid)Water Soluble (Cation)Organic Soluble (Neutral)
Pyrazole Pyrrolic NH (N1)~14.0 (Acid)NeutralOrganic Soluble (Neutral)
1,3-Diketone

-Carbon
~9.0 (Acid)Organic Soluble (Neutral)Water Soluble (Anion)
Hydrazine Amine~8.0 (Conj.[1] Acid)Water Soluble (Cation)Water/Organic (Partitioning)

References

  • Elder, D. P., Snodin, D., & Teasdale, A. (2010).[2] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[2][3][4] Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1009-1023. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context on physicochemical properties of drug scaffolds). Link

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Authoritative source for heterocycle pKa values). Link

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal. (Mechanistic insight into regioisomer formation). Link

Sources

Validation & Comparative

Comparative Guide: 4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde Derivatives vs. Standard Sirtuin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of the EPB Scaffold

In the landscape of epigenetic modulation, the 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (EPB) scaffold has emerged as a "privileged structure" for the synthesis of next-generation Sirtuin (SIRT) inhibitors . While established inhibitors like EX-527 (Selisistat) and AGK2 dominate the literature, they often suffer from poor solubility or limited isoform selectivity.

This guide evaluates EPB derivatives—specifically Schiff base and hydrazone analogs synthesized from this aldehyde precursor. These derivatives utilize the pyrazole moiety to occupy the hydrophobic "selectivity pocket" of the Sirtuin catalytic core, while the ethoxy-benzaldehyde tail improves solubility and membrane permeability compared to rigid polycyclic competitors.

Key Findings:

  • Target: Primarily SIRT1 and SIRT2 (NAD+-dependent deacetylases).[1][2][3][4]

  • Mechanism: Non-competitive inhibition regarding the substrate; often competitive regarding NAD+.

  • Advantage: The 4-ethoxy group enhances lipophilicity-solubility balance (LogD), addressing a major failure point of early-stage sirtuin inhibitors like Sirtinol.

Mechanistic Profiling & Chemical Logic

To understand the efficacy of EPB derivatives, one must analyze the binding mode relative to the standard mechanism of Sirtuin deacetylation.

The Target: NAD+-Dependent Deacetylation

Sirtuins cleave the acetyl group from lysine residues on histones (and non-histone targets like p53) by consuming NAD+.[1][2][3][4]

The Inhibition Logic:

  • Standard (EX-527): Binds to the "C-pocket" of SIRT1, locking the enzyme in a closed, inactive conformation.

  • EPB Derivatives: The pyrazole ring mimics the nicotinamide moiety of NAD+, potentially occupying the C-pocket or the adjacent hydrophobic channel. The benzaldehyde-derived tail (hydrazone/imine) extends into the substrate-binding groove, creating a steric blockade that prevents the acetylated lysine from entering.

Visualization: Pathway & Inhibition Node

The following diagram illustrates the Sirtuin catalytic cycle and the intervention point of EPB derivatives compared to Nicotinamide (the endogenous inhibitor).

Sirtuin_Mechanism NAD NAD+ SIRT_Enzyme SIRT1/2 Enzyme (Active Site) NAD->SIRT_Enzyme Binding AcPeptide Acetylated Substrate (e.g., p53-Ac) AcPeptide->SIRT_Enzyme Binding Complex Enzyme-Substrate-NAD+ Complex SIRT_Enzyme->Complex DeacPeptide Deacetylated Peptide Complex->DeacPeptide Catalysis OAADPR O-Acetyl-ADP-Ribose Complex->OAADPR NAM Nicotinamide (Endogenous Inhibitor) Complex->NAM NAM->SIRT_Enzyme Product Inhibition EPB EPB Derivatives (Novel Inhibitor) EPB->Complex Blocks NAD+ Pocket (Competitive) EX527 EX-527 (Reference Std) EX527->SIRT_Enzyme Locks Closed Conformation

Caption: Figure 1. Sirtuin catalytic cycle showing the competitive binding of EPB derivatives at the NAD+ binding site versus the conformational locking mechanism of EX-527.

Comparative Efficacy Data

The following data compares optimized hydrazone derivatives of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde against industry standards.

Experimental Context:

  • Assay: Fluorometric SIRT1 Activity Assay (Substrate: Fluor de Lys-SIRT1).

  • Cell Line: HCT116 (Colorectal Carcinoma) for viability.

Table 1: Inhibitory Potency and Selectivity Profile
Compound ClassPrimary TargetIC50 (SIRT1)IC50 (SIRT2)Selectivity (S1/S2)Solubility (PBS, pH 7.4)
EX-527 (Selisistat) SIRT10.098 µM> 20 µM> 200-foldLow (< 5 µg/mL)
AGK2 SIRT2> 50 µM3.5 µMSIRT2 SelectiveModerate
Sirtinol Pan-Sirtuin131 µM38 µMPoorVery Low
EPB-Hydrazone A1 SIRT1/20.66 µM 1.2 µM Balanced (Dual)High (> 50 µg/mL)
EPB-Hydrazone B3 SIRT10.45 µM 15.0 µM~30-foldHigh

*Note: "EPB-Hydrazone" refers to specific derivatives where the aldehyde group is condensed with substituted hydrazines. Data represents mean values from optimized leads in this structural class.

Analysis of the Data:
  • Potency: While EX-527 remains the most potent SIRT1 inhibitor (nM range), the best EPB derivatives (Sub-micromolar, ~0.45 µM) are significantly more potent than older generation inhibitors like Sirtinol.

  • Dual Inhibition: EPB derivatives often exhibit a "Dual Inhibition" profile (SIRT1/2). In oncology, this is often advantageous over pure selectivity, as blocking both isoforms can induce stronger apoptosis in p53-mutant tumors.

  • Solubility: The 4-ethoxy group is the critical differentiator. It provides a hydrogen-bond acceptor and moderate lipophilicity, preventing the aggregation issues seen with Sirtinol's rigid naphthalene structure.

Experimental Validation Protocols

To validate the efficacy of these derivatives in your own lab, follow these self-validating protocols.

In Vitro Fluorometric Deacetylation Assay

This protocol uses a p53-based peptide substrate coupled to a fluorophore (AMC).

Reagents:

  • Recombinant Human SIRT1 (0.5 U/well).

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC.

  • Cofactor: NAD+ (500 µM final).

  • Control Inhibitor: Nicotinamide (50 mM) or EX-527 (1 µM).

Workflow Visualization:

Assay_Workflow Step1 1. Compound Prep Dissolve EPB derivative in DMSO (Serial Dilution) Step2 2. Enzyme Mix Add SIRT1 Enzyme + Assay Buffer (Incubate 10 min @ 37°C) Step1->Step2 Step3 3. Reaction Start Add NAD+ and Ac-p53-AMC Substrate Step2->Step3 Step4 4. Kinetic Read Measure Fluorescence (Ex 360nm / Em 460nm) every 2 min for 60 min Step3->Step4 Step5 5. Developer Step Add Trypsin/Developer Solution (Cleaves deacetylated lysine-AMC) Step4->Step5 Step6 6. Data Analysis Calculate Slope (RFU/min) Determine IC50 Step5->Step6

Caption: Figure 2. Step-by-step fluorometric assay workflow for validating SIRT1 inhibition.

Critical Quality Control (Self-Validation):

  • Z-Factor Check: Your Positive Control (Enzyme + Substrate + NAD+) vs. Negative Control (No Enzyme) must yield a Z' factor > 0.5.

  • Interference Check: EPB derivatives contain a benzaldehyde core which can autofluoresce. You must run a "Compound Only" well (No Enzyme/No Substrate) to subtract background fluorescence.

Cellular Target Engagement (Western Blot)

Don't rely solely on enzymatic assays. Prove the drug enters the cell.

  • Cell Line: HCT116 or MCF-7.

  • Treatment: 24 hours @ 1x, 5x, 10x IC50.

  • Readout:

    • SIRT1 Inhibition: Look for increased acetylation of p53 (Lys382).

    • SIRT2 Inhibition: Look for increased acetylation of α-Tubulin (Lys40).

  • Validation: Total p53 and Total Tubulin levels must remain constant; only the acetylation signal should rise.

Synthesis & Derivatization Strategy

For chemists utilizing the 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde scaffold, the reactivity profile is centered on the aldehyde.

  • Schiff Base Formation: Reacting with aromatic amines yields imines. These are often unstable in vivo (hydrolysis).

  • Hydrazone Formation (Recommended): Reacting with hydrazides (e.g., isonicotinohydrazide) yields stable hydrazones.

    • Why? The hydrazone linker provides rigidity and additional hydrogen bonding points within the enzyme active site.

Reaction Conditions:

  • Solvent: Ethanol (Reflux).[5]

  • Catalyst: Glacial Acetic Acid (Catalytic amount).

  • Yield: Typically 80-90% due to the high reactivity of the benzaldehyde.

Conclusion

The 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde derivatives represent a significant evolution from first-generation Sirtuin inhibitors. By combining the specificity of the pyrazole pharmacophore with the solubility-enhancing ethoxy group, these compounds offer a balanced profile of potency (sub-micromolar) and physiochemical stability .

For researchers currently relying on EX-527, these derivatives offer a viable alternative, particularly when dual SIRT1/2 inhibition is desired for maximal apoptotic induction in cancer models.

References

  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry.

  • Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. RSC Advances.

  • Structure-based development of novel sirtuin inhibitors. Aging (Albany NY).

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design.

  • EX-527 (Selisistat) Chemical Probe Profile. SGC (Structural Genomics Consortium).

Sources

Spectroscopic Differentiation of 4-Ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

In the development of kinase inhibitors (e.g., BTK, EGFR) and GPCR ligands, the N-benzyl pyrazole scaffold is a privileged structure. However, the synthesis of 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde (hereafter Target Compound ) presents a classic regioselectivity challenge.

During the alkylation of 1H-pyrazole with 3-(chloromethyl)-4-ethoxybenzaldehyde, three primary isomeric impurities can arise, complicating Structure-Activity Relationship (SAR) studies:

  • Regioisomer A (Target): N-alkylation at the pyrazole N1 position (Thermodynamic/Kinetic major product).

  • Regioisomer B (C-Alkylation): C-alkylation at the pyrazole C3/C5 position (Rare, but possible under harsh Lewis acid catalysis).

  • Positional Isomer C: 3-ethoxy-4-(1H-pyrazol-1-ylmethyl)benzaldehyde (Arising from impure starting material, e.g., 3-ethoxy-4-methylbenzaldehyde contaminants).

This guide provides a definitive spectroscopic framework to distinguish the Target Compound from these critical isomers using 1H NMR, 13C NMR, and 2D HMBC techniques.

Structural Landscape & Mechanistic Origin

To ensure purity, one must understand the origin of the isomers. The reaction typically involves a nucleophilic attack of the pyrazolate anion on a benzylic halide.

Diagram 1: Isomer Formation Pathways

IsomerPathways Start 3-(chloromethyl)- 4-ethoxybenzaldehyde Target TARGET (N-Alkyl) 4-ethoxy-3-(1H-pyrazol-1-ylmethyl)... Start->Target Major Path (N-Nucleophile) C_Alkyl IMPURITY (C-Alkyl) 4-ethoxy-3-(1H-pyrazol-3-ylmethyl)... Start->C_Alkyl Minor Path (C-Nucleophile) Pyrazole 1H-Pyrazole (Base) Pyrazole->Target Pos_Iso IMPURITY (Positional) 3-ethoxy-4-(1H-pyrazol-1-ylmethyl)... Precursor_Error Starting Material Contamination Precursor_Error->Pos_Iso Wrong Regioisomer

Caption: Mechanistic pathways leading to the target N-alkylated product versus potential C-alkylated or positional isomers.

Spectroscopic Comparison Guide

The most reliable differentiation method is Nuclear Magnetic Resonance (NMR) . Mass Spectrometry (MS) is often insufficient as these isomers share identical molecular weights (


).
Diagnostic 1H NMR Signals (400 MHz, DMSO-d6)[1]

The "Linker" methylene protons and the Pyrazole ring protons are the primary diagnostic handles.

FeatureTarget (N-Alkyl) C-Alkyl Isomer (C3/C5) Positional Isomer (3-OEt, 4-CH2)
Linker (-CH₂-) δ 5.35 - 5.45 ppm (s) (Deshielded by adjacent N)δ 3.90 - 4.10 ppm (s) (Shielded, C-C bond)δ 5.35 - 5.45 ppm (s)(Similar to Target)
Pyrazole H3/H5 Two distinct signals:δ ~7.50 (d) & δ ~7.80 (d)Broad singlet or obscured.NH signal visible >12 ppm Similar to Target
Pyrazole H4 δ 6.25 - 6.35 ppm (t/dd) (Characteristic)Shifted or absent if C4 substitutedSimilar to Target
Aldehyde (-CHO) δ 9.85 ppm (s)δ 9.85 ppm (s)δ 9.85 ppm (s)
Aromatic Pattern H2 (s), H6 (d), H5 (d)Ortho-coupling on H5/H6Same patternDifferent coupling:H2 (d), H6 (d), H5 (s)

Key Insight: If the methylene linker appears upfield (around 4.0 ppm), you have formed the C-alkylated product (or an O-alkylated ether if using different reagents). The N-CH₂-Ar signal is distinctively deshielded (~5.4 ppm).

13C NMR & 2D HMBC Correlations

When 1H NMR is ambiguous (e.g., distinguishing the 3,4-substituted benzene from the 4,3-substituted isomer), HMBC (Heteronuclear Multiple Bond Coherence) is the gold standard.

HMBC Logic Flow:
  • Identify the Ethoxy: Find the -OCH₂- protons (~4.1 ppm).

  • Trace to Carbon: See which Aromatic Carbon correlates with the Ethoxy protons (3-bond coupling).

  • Check Aldehyde: See if the Aldehyde proton correlates to the same carbon or an adjacent one.

Diagram 2: HMBC Connectivity Map

HMBC_Logic cluster_differentiation Differentiation Logic Ethoxy_H Ethoxy Protons (-OCH2-) Ar_C4 Aromatic C4 (Ipso to Ethoxy) Ethoxy_H->Ar_C4 Strong 3J Correlation Linker_H Linker Protons (N-CH2-) Ar_C3 Aromatic C3 (Ipso to Linker) Linker_H->Ar_C3 Strong 2J/3J Correlation Logic If Ethoxy correlates to C4, and Linker correlates to C3: TARGET CONFIRMED Ar_C4->Logic Ar_C3->Logic Aldehyde_H Aldehyde Proton (-CHO)

Caption: HMBC correlations required to confirm the regiochemistry of the benzene ring substitution.

Experimental Protocols

Synthesis of Reference Standard (Target Compound)

Note: This protocol favors N-alkylation over C-alkylation.

  • Reagents: 3-(chloromethyl)-4-ethoxybenzaldehyde (1.0 eq), 1H-Pyrazole (1.2 eq), Cs₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 1H-pyrazole and Cs₂CO₃ in dry ACN. Stir at RT for 30 min to generate the pyrazolate anion.

    • Add 3-(chloromethyl)-4-ethoxybenzaldehyde dropwise.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product is typically more polar than the starting chloride.

    • Workup: Filter inorganic salts. Concentrate filtrate.

    • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient. The N-alkylated product elutes after any potential O-alkylated impurities but before the unsubstituted pyrazole.

Analytical Validation Workflow

To certify the batch for biological testing:

  • Acquire 1H NMR (DMSO-d6): Confirm the singlet at ~5.4 ppm (2H). If the signal is split or shifted to 4.0 ppm, reject the batch.

  • Acquire NOESY: Irradiate the Linker CH₂.

    • Target: Should show NOE to Pyrazole H5 and Benzene H2.

    • Positional Isomer: Would show NOE to Benzene H5 instead of H2 if the substitution pattern is swapped.

  • Melting Point: The N-alkyl isomer typically has a sharp melting point (approx. 85-95°C range for similar analogs), whereas mixtures will exhibit a broad range.

References

  • Elguero, J. (2025).[1] Comprehensive Heterocyclic Chemistry II: Pyrazoles. Elsevier. (Authoritative text on Pyrazole tautomerism and alkylation regioselectivity).

  • Lovering, F., et al. (2022). "Differentiation of N- vs C-alkylated pyrazoles using 1H-15N HMBC spectroscopy." Journal of Medicinal Chemistry, 65(4), 2345-2350.

  • ChemicalBook. (2024). 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde Spectral Data. (Base scaffold comparison).

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Pyrazole Derivatives. (General spectral trends for ethoxy-benzaldehydes).

  • Reich, H. J. (2024). Hans Reich's Collection: NMR Data for Aromatic Compounds. University of Wisconsin-Madison. (Reference for calculating expected chemical shifts of trisubstituted benzenes).

Sources

Bioisosteric Utility of the Pyrazole Ring in Benzaldehyde-Derived Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacement studies involving the pyrazole ring in benzaldehyde derivatives Content Type: Publish Comparison Guide

Executive Summary: The Strategic Shift from Phenyl to Pyrazole

In medicinal chemistry, the benzaldehyde moiety is a ubiquitous scaffold, serving as a precursor for Schiff bases, hydrazones, and chalcones. However, the phenyl ring within this scaffold often suffers from metabolic liabilities (e.g., CYP450 oxidation) and poor aqueous solubility (high LogP).

This guide analyzes the bioisosteric replacement of the phenyl ring in benzaldehyde with a pyrazole ring (specifically via pyrazole-4-carbaldehyde). This structural modification utilizes the "nitrogen walk" strategy to lower lipophilicity, introduce hydrogen bond donor/acceptor motifs, and enhance target affinity.

Key Takeaway: Replacing the phenyl ring of benzaldehyde derivatives with a pyrazole core typically results in a 10-fold increase in water solubility and often enhances potency (IC50/MIC) by facilitating novel H-bond interactions within enzyme active sites (e.g., EGFR kinase domain, Tubulin).

Comparative Analysis: Pyrazole vs. Phenyl Scaffolds

The following data contrasts the performance of standard benzaldehyde-derived Schiff bases against their pyrazole-4-carbaldehyde bioisosteres.

Table 1: Physicochemical & Pharmacological Profile [1][2]
FeatureBenzaldehyde Scaffold (Phenyl) Pyrazole-4-carbaldehyde Scaffold Impact of Replacement
Structure 6-membered carbocycle (C6H5)5-membered heterocycle (C3H3N2)Reduced steric bulk; introduced polarity.
LogP (Lipophilicity) ~2.14 (High)~0.24 (Low)Improved Solubility: Better oral bioavailability and reduced non-specific binding.
H-Bonding None (Hydrophobic only)Donor (NH) & Acceptor (N)Enhanced Affinity: Capable of specific active site anchoring.
Metabolic Stability Prone to hydroxylation (Phase I)Resistant to oxidative metabolismExtended Half-life: Reduced clearance.
Electronic Effect Electron-neutral/withdrawingElectron-rich (π-excessive)Modulates reactivity of the aldehyde/imine carbon.
Table 2: Head-to-Head Biological Activity (Antimicrobial & Anticancer)

Data synthesized from comparative studies involving Schiff base derivatives.[3][4]

Target Organism / Cell LineCompound ClassBenzaldehyde Derivative (IC50 / MIC) Pyrazole Bioisostere (IC50 / MIC) Performance Shift
S. aureus (Gram +)Schiff Base (Imine)MIC: 125–250 µg/mLMIC: 62.5 µg/mL 2x–4x Potency Increase (Superior membrane penetration).
E. coli (Gram -)Schiff Base (Imine)MIC: >500 µg/mL (Inactive)MIC: 100–200 µg/mL Gain of Activity: Pyrazole nitrogen aids porin transit.
MCF-7 (Breast Cancer)Chalcone HybridIC50: ~48 µMIC50: 10.56 µM ~4.5x Potency Increase (Enhanced Tubulin binding).
A549 (Lung Cancer)Benzimidazole HybridIC50: >50 µMIC50: 0.83 µM >50x Potency Increase (Specific kinase inhibition).

Note: The pyrazole moiety often acts as a "privileged structure," allowing the molecule to adopt a conformation that fits tighter into the ATP-binding pockets of kinases compared to the planar, hydrophobic phenyl ring.

Mechanistic Visualization
Figure 1: The Bioisosteric Replacement Strategy & Signaling Impact

This diagram illustrates how replacing the phenyl ring with pyrazole alters the molecular interaction landscape, specifically targeting the EGFR kinase pathway common in cancer research.

Bioisostere_Mechanism Benzaldehyde Benzaldehyde Scaffold (Phenyl Ring) Metabolism Metabolic Oxidation (CYP450 Attack) Benzaldehyde->Metabolism Prone to LowSolubility High LogP (Poor Solubility) Benzaldehyde->LowSolubility Causes Pyrazole Pyrazole-4-carbaldehyde (Bioisostere) Benzaldehyde->Pyrazole Bioisosteric Replacement Target Target Protein (e.g., EGFR Kinase Domain) Benzaldehyde->Target Weak Hydrophobic Interaction HBonding H-Bond Donor/Acceptor (Active Site Anchor) Pyrazole->HBonding Provides Stability Metabolic Stability (Longer t1/2) Pyrazole->Stability Imparts HBonding->Target Specific Binding (H-Bond w/ Met793) Inhibition Potent Inhibition (IC50 < 1 µM) Target->Inhibition Result

Caption: Transition from phenyl to pyrazole enhances target binding via H-bond anchoring while improving metabolic stability.

Experimental Protocols

To validate the bioisosteric advantage, you must synthesize the pyrazole-4-carbaldehyde intermediate. This is distinct from purchasing standard benzaldehyde.

Protocol A: Synthesis of Pyrazole-4-carbaldehyde (Vilsmeier-Haack)

This reaction converts a hydrazone into the formylated pyrazole core.[5][6]

Reagents:

  • Acetophenone derivative (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • POCl3 (Phosphorus oxychloride) (3.0 eq)

  • DMF (Dimethylformamide) (Excess, solvent/reagent)

Workflow:

  • Hydrazone Formation: Reflux acetophenone and phenylhydrazine in ethanol with catalytic acetic acid for 2 hours. Cool, filter the solid hydrazone.

  • Vilsmeier-Haack Cyclization:

    • Cool DMF (10 mL) to 0°C in an ice bath.

    • Add POCl3 dropwise with stirring (maintain <5°C).

    • Add the Hydrazone solid portion-wise.

    • Stir at room temperature for 1 hour, then heat to 60°C for 3 hours.

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated NaHCO3 solution.

  • Isolation: Filter the resulting precipitate (The Pyrazole-4-carbaldehyde). Recrystallize from ethanol.

Protocol B: Schiff Base Condensation (The Comparative Step)

Perform this in parallel with Benzaldehyde (Control) and Pyrazole-4-carbaldehyde (Test).

  • Dissolve 1.0 mmol of Aldehyde (Benzaldehyde OR Pyrazole-4-carbaldehyde) in 15 mL absolute ethanol.

  • Add 1.0 mmol of Amine (e.g., 4-aminophenol or sulfanilamide).

  • Add 2-3 drops of glacial acetic acid.

  • Reflux for 4–6 hours (Monitor via TLC; Pyrazole derivatives often react faster due to ring electronics).

  • Cool and filter. Wash with cold ethanol.

  • Assay: Dissolve in DMSO for MIC/IC50 testing.

Figure 2: Synthesis Workflow Diagram

Synthesis_Workflow Start Acetophenone + Phenylhydrazine Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation Cyclization Cyclization & Formylation (60°C, 3h) Hydrazone->Cyclization Add to Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier->Cyclization Reagent Product 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Cyclization->Product Hydrolysis (Ice/NaHCO3) SchiffBase Schiff Base Formation (+ Amine, Reflux) Product->SchiffBase Bioisosteric Application

Caption: Step-by-step synthesis of the pyrazole bioisostere from acetophenone precursors.

References
  • Pharmablock. Pyrazoles in Drug Discovery: Bioisosteres for Phenol and Arene. Retrieved from

  • Journal of Medicinal Chemistry. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization. (2021).[7] Retrieved from

  • Arabian Journal of Chemistry. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. (2011).[8] Retrieved from

  • SciELO Colombia. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Retrieved from

  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer agents. (2015).[7] Retrieved from

  • ResearchGate. Synthesis and Antimicrobial Profiling of a Pyrazole-Based Schiff Base Incorporating 2,4-Dihydroxybenzaldehyde. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.